molecular formula C12H17BrClNO B2494001 4-[(4-Bromophenyl)methyl]oxan-4-amine hydrochloride CAS No. 1385696-37-6

4-[(4-Bromophenyl)methyl]oxan-4-amine hydrochloride

Cat. No. B2494001
CAS RN: 1385696-37-6
M. Wt: 306.63
InChI Key: SRKZORDFNCCPBK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves complex organic reactions, where brominated aryl amines serve as key intermediates or reactants. For instance, tris(4-bromophenyl)aminium hexachloridoantimonate, known as 'Magic Blue', demonstrates the role of bromophenyl groups in strong oxidizing agents due to its structural features and low inner-sphere reorganization energies (Quiroz-Guzmán & Brown, 2010).

Molecular Structure Analysis

The molecular structure of compounds containing 4-bromophenyl groups exhibits unique characteristics, such as planar N atoms and specific C-N bond distances, contributing to their stability and reactivity. The analysis through X-ray diffraction and computational methods, such as Density Functional Theory (DFT), plays a crucial role in understanding these molecules' structural properties (Tamer et al., 2016).

Chemical Reactions and Properties

Bromophenyl compounds participate in various chemical reactions, including oxidative reactions and palladium-catalyzed tandem reactions, demonstrating their versatility in organic synthesis. Their reactivity is influenced by the presence of bromine, which can undergo electrophilic aromatic substitution, and their ability to form complex structures with potential applications in material science and pharmaceuticals (Liu et al., 2012).

Scientific Research Applications

Selective Serotonin Inhibitor

4-[(4-Bromophenyl)methyl]oxan-4-amine hydrochloride has been studied for its role as a potent antagonist of serotonin depletion in the brain, showing more effectiveness in serotonin inhibition compared to norepinephrine. This property indicates its potential application in targeting serotonin neurones (Fuller et al., 1978).

Mediator in Electrochemical Reactions

It's effective as an electron transfer mediator for the indirect oxidation of amines, suggesting its utility in synthetic organic chemistry and electrochemical studies. This application is particularly relevant in the context of converting benzyl amines to corresponding Schiff bases (Pletcher & Zappi, 1989).

Nonlinear Optical Properties

Research on 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine demonstrates its potential in nonlinear optical studies. The molecular structure stability and intramolecular charge transfer properties of this compound indicate its utility in the field of optical materials science (Tamer et al., 2016).

Aryl Oxime Synthesis

4-[(4-Bromophenyl)methyl]oxan-4-amine hydrochloride is instrumental in the one-pot synthesis of aryl oximes. This process is significant in organic synthesis, enabling the direct conversion of methyl groups into oxime groups under mild conditions (Chandrappa et al., 2012).

properties

IUPAC Name

4-[(4-bromophenyl)methyl]oxan-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO.ClH/c13-11-3-1-10(2-4-11)9-12(14)5-7-15-8-6-12;/h1-4H,5-9,14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRKZORDFNCCPBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CC2=CC=C(C=C2)Br)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-Bromophenyl)methyl]oxan-4-amine hydrochloride

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